molecular formula C26H53N9O5 B14199772 L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide CAS No. 882171-27-9

L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide

Cat. No.: B14199772
CAS No.: 882171-27-9
M. Wt: 571.8 g/mol
InChI Key: XDSQYNSEBOLSKK-ACRUOGEOSA-N
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Description

L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino group of the incoming amino acid reacts with the carboxyl group of the growing peptide chain.

    Deprotection: Removal of protecting groups from the amino acids to allow for further reactions.

    Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production requires optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its role in protein interactions and cellular processes.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism by which L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-lysine: A simpler dipeptide with similar structural features.

    L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysine: A related compound with one fewer aminobutanoyl group.

Uniqueness

L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide is unique due to its specific sequence and the presence of multiple aminobutanoyl groups

Properties

CAS No.

882171-27-9

Molecular Formula

C26H53N9O5

Molecular Weight

571.8 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-6-amino-1-[4-aminobutanoyl-[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]-N-(4-aminobutanoyl)hexanamide

InChI

InChI=1S/C26H53N9O5/c27-14-4-1-9-19(32)25(39)35(23(37)13-8-18-31)21(11-3-6-16-29)26(40)34(22(36)12-7-17-30)20(24(33)38)10-2-5-15-28/h19-21H,1-18,27-32H2,(H2,33,38)/t19-,20-,21-/m0/s1

InChI Key

XDSQYNSEBOLSKK-ACRUOGEOSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N([C@@H](CCCCN)C(=O)N([C@@H](CCCCN)C(=O)N)C(=O)CCCN)C(=O)CCCN)N

Canonical SMILES

C(CCN)CC(C(=O)N(C(CCCCN)C(=O)N(C(CCCCN)C(=O)N)C(=O)CCCN)C(=O)CCCN)N

Origin of Product

United States

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